molecular formula C5H4N4O B7950330 1H-imidazo[2,1-f][1,2,4]triazin-4-one

1H-imidazo[2,1-f][1,2,4]triazin-4-one

Cat. No.: B7950330
M. Wt: 136.11 g/mol
InChI Key: QMFPURRPZZSJPF-UHFFFAOYSA-N
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Description

1H-Imidazo[2,1-f][1,2,4]triazin-4-one (CAS 1206825-06-0) is a fused heterocyclic compound that serves as a versatile scaffold in medicinal chemistry and anticancer research . The imidazo[2,1-f][1,2,4]triazine core is a key structure in the development of kinase inhibitors . Researchers are actively exploring derivatives of this core for their potential to inhibit critical targets in oncology, such as Src kinase, which plays a significant role in cancer cell proliferation and survival . Furthermore, structurally related benzo-imidazo-triazine derivatives have demonstrated promising in vitro antifungal activity against agricultural pathogens such as Botrytis cinerea and Rhizoctonia solani , indicating the potential of this chemotype in agrochemical research . The compound is also a known precursor in synthesizing more complex molecules for biological evaluation . With a molecular formula of C5H4N4O and a molecular weight of 136.11 g/mol , it is supplied as a high-purity solid for research purposes. This product is intended for laboratory research only and is strictly not for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

1H-imidazo[2,1-f][1,2,4]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O/c10-5-4-6-1-2-9(4)8-3-7-5/h1-3H,(H,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMFPURRPZZSJPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=N1)C(=O)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN2C(=N1)C(=O)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromo Aldehyde and Aminotriazine Coupling

A foundational approach involves the condensation of a bromo aldehyde derivative (10) with 6-amino-1,2,4-triazine-3,5(2H,4H)-dione (9) . The bromo aldehyde (10) is synthesized from D-ribose through a series of protective group manipulations and oxidation steps. Key stages include:

  • Protection of ribose : Conversion to acetonide intermediates to stabilize reactive hydroxyl groups.

  • Oxidation and bromination : Sequential oxidation of primary alcohols to aldehydes followed by bromination at the C1 position.

The coupling of (9) and (10) occurs under Dean–Stark conditions with potassium carbonate (K₂CO₃) in toluene, facilitating imine formation via water elimination. This yields a bis-methylsulfanyl intermediate (17) , which undergoes selective deprotection (Scheme 1).

Table 1: Key Intermediates and Yields in Multi-Step Synthesis

IntermediateReagents/ConditionsYield (%)
Bromo aldehyde (10) D-ribose, acetonide protection, oxidation, bromination52
Bis-sulfide (17) (9) + (10) , K₂CO₃, toluene, Dean–Stark56–62
Monohydrazine (19) N₂H₄·H₂O, EtOH, reflux87
Final product (20) HgO, EtOH, reflux66

Deprotection and Functionalization

The bis-sulfide (17) is selectively deprotected using hydrazine monohydrate to yield monohydrazine (19) , followed by oxidative removal of the hydrazine group with mercuric oxide (HgO) to furnish 6-(methylsulfanyl)imidazo[2,1-f]triazine (20) . Further hydrolysis of the acetonide protective group with aqueous acetic acid provides the target C-nucleoside analog (7) , confirming the β-configuration via NMR coupling constants (J = 6.23 Hz).

One-Pot Groebke-Blackburn-Bienaymé (GBB) Reaction

Three-Component Reaction (3CR) Assembly

A streamlined method employs the GBB-3CR to construct the imidazo[2,1-f]triazin-4(3H)-one core in one pot. This approach utilizes:

  • 1-Amino-3-benzylguanidine hydroiodide (3) : Synthesized from hydrazinecarbothioamide hydroiodide (1) and benzylamine (2) .

  • Ethyl 2-amino-2-thioxoacetate (4) : Reacts with (3) to form 1,2,4-triazin-5-one intermediates (4a–4d) .

Table 2: GBB-3CR Optimization and Yields

EntryAldehydeIsocyanideProductYield (%)
1Benzaldehydetert-Butyl isocyanide6m58
24-MethoxybenzaldehydeCyclohexyl isocyanide6n63
32-FluorobenzaldehydeBenzyl isocyanide6o49

The reaction proceeds via cyclocondensation at 100°C in ethanol, followed by acid-mediated deprotection (HCl/MeOH) to remove benzyl groups. This method achieves moderate to good yields (37–79%) and accommodates diverse substituents on the triazine ring.

Post-Modification and Derivative Synthesis

Post-synthetic modifications include:

  • Reductive desulfurization : NaBH₄ reduces methylsulfanyl groups to yield 6-unsubstituted derivatives (29) .

  • Oxidative desulfurization : KMnO₄ in acetic acid converts methylsulfanyl to sulfone groups (28) , enabling further functionalization.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Multi-step method : Offers precise control over stereochemistry and intermediate isolation but requires 5–7 steps with cumulative yields of ~30%.

  • GBB-3CR : Reduces synthetic steps to two with comparable yields (37–63%) but necessitates optimization for electron-deficient aldehydes.

Practical Considerations

  • Safety : Handling hydrazine and HgO mandates stringent safety protocols due to acute toxicity risks.

  • Purification : Column chromatography (MeOH/DCM gradients) is critical for isolating polar intermediates .

Chemical Reactions Analysis

1H-imidazo[2,1-f][1,2,4]triazin-4-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the specific transformation desired. For example, oxidation reactions might involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions could utilize reducing agents like sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions would depend on the specific reagents and conditions used. For instance, oxidation might yield oxidized derivatives, while reduction could produce reduced forms of the compound. Substitution reactions, on the other hand, would result in the replacement of specific functional groups within the molecule.

Scientific Research Applications

1H-imidazo[2,1-f][1,2,4]triazin-4-one has a wide range of scientific research applications. In chemistry, it can be used as a reagent or intermediate in the synthesis of more complex molecules. In biology, it may serve as a probe or marker for studying various biological processes. In medicine, this compound could be investigated for its potential therapeutic effects or as a diagnostic tool. Industrial applications might include its use in the production of materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1H-imidazo[2,1-f][1,2,4]triazin-4-one involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is not available, compounds like this compound typically exert their effects by binding to particular proteins or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and ultimately result in the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1H-imidazo[2,1-f][1,2,4]triazin-4-one with analogous heterocyclic compounds, focusing on structural features, biological activities, and physicochemical properties:

Compound Name Molecular Formula Key Substituents/Modifications Biological Activity Key Properties/Applications Reference
This compound C₅H₄N₄O Core scaffold with no substituents PDE-5 inhibition (e.g., vardenafil) High binding affinity to PDE-5; used in ED treatment
Propoxy-vardenafil C₂₃H₃₀N₆O₄S n-Propyloxy group replaces ethoxy on benzene PDE-5 inhibition (adulterant in supplements) Increased lipophilicity; unapproved therapeutic use
3H-Imidazo[4,5-d][1,2,3]triazin-4(7H)-one C₅H₄N₄O Triazinone fused at [4,5-d] position of imidazole Antimicrobial activity (under study) Broader heteroatom distribution; synthetic intermediate
Pyrimido[2,1-c][1,2,4]triazin-4-one C₁₃H₁₀ClN₃OS Pyrimidine ring fused with triazinone; thiophene substituent Antimicrobial/anticancer potential Enhanced π-stacking ability; chlorine enhances reactivity
Imidazo[5,1-f][1,2,4]triazin-4(3H)-one C₅H₄N₄O Isomeric fusion (imidazole at [5,1-f] position) PDE-5 inhibition (vardenafil core) Similar efficacy to vardenafil; altered metabolic stability

Structural and Functional Differences

Pyrimido-triazinones (e.g., compound 9 in ) feature a pyrimidine ring fused to triazinone, introducing additional nitrogen atoms that improve hydrogen-bonding interactions with biological targets .

Pharmacological Profiles :

  • Vardenafil and its analogues (e.g., This compound derivatives) selectively inhibit PDE-5, increasing cGMP levels for treating erectile dysfunction (ED). Adverse effects include mild headaches and hypotension .
  • Imidazo[4,5-d][1,2,3]triazin-4(7H)-one derivatives exhibit antimicrobial activity, likely due to their ability to disrupt bacterial cell membrane synthesis .

Synthetic Accessibility: The parent compound is synthesized via cyclocondensation of 1-aryl-2-hydrazinoimidazolines with pyruvic acid (75% yield) . Vardenafil analogues require multistep syntheses, including chlorosulfonation and substitution reactions, with yields ranging from 75% to 91% .

Physicochemical Properties

  • Solubility : Substituents like sulfonyl groups (e.g., in vardenafil) enhance water solubility, whereas alkyl chains (e.g., propoxy) increase logP values .
  • Stability: Triazinone rings are susceptible to hydrolysis under acidic conditions, necessitating formulation adjustments for oral bioavailability .

Key Research Findings

Vardenafil Analogues : Over nine analogues have been identified, with propoxy-vardenafil being the ninth reported. These compounds are frequently adulterants in dietary supplements due to their structural similarity to approved drugs .

Antimicrobial Activity: Pyrimido-triazinones show MIC values of <10 µg/mL against Staphylococcus aureus, attributed to their planar aromatic systems disrupting bacterial membranes .

Structure-Activity Relationships (SAR): Substitution at the C2 position of the imidazo-triazinone core (e.g., methyl or propyl groups) enhances PDE-5 selectivity . Electron-withdrawing groups (e.g., sulfonyl) improve binding affinity by stabilizing interactions with PDE-5’s catalytic pocket .

Q & A

Q. What are the key structural features of 1H-imidazo[2,1-f][1,2,4]triazin-4-one, and how do they influence its reactivity?

The compound features a fused bicyclic system comprising an imidazole ring fused to a 1,2,4-triazinone moiety. The nitrogen-rich structure (C₅H₄N₄O) provides multiple sites for electrophilic substitution, including positions 2, 5, and 6. The carbonyl group at position 4 enhances hydrogen-bonding potential, critical for interactions in biological systems. Structural confirmation relies on NMR (e.g., ¹H/¹³C) and HRMS .

Q. What are the standard synthetic routes for this compound?

A three-step synthesis from imidazole precursors involves:

  • Step 1 : Electrophilic amination using hydroxylamine-O-sulfonic acid.
  • Step 2 : Cyclization under acidic conditions to form the triazinone core.
  • Step 3 : Functionalization via Suzuki coupling or nucleophilic substitution for diversification. Safety protocols for large-scale synthesis emphasize low-temperature amination to avoid exothermic side reactions .

Q. How is the purity of this compound derivatives validated?

Purity is assessed via HPLC (≥98% by area normalization), complemented by LC-MS for molecular weight confirmation. Residual solvents are quantified using GC-MS, adhering to ICH guidelines. Crystallinity is verified via XRPD to ensure batch consistency .

Advanced Research Questions

Q. How can researchers optimize low yields in the cyclization step of imidazo-triazinone synthesis?

Low yields often arise from incomplete ring closure. Solutions include:

  • Using p-TsOH as a catalyst to enhance cyclization efficiency.
  • Microwave-assisted synthesis (100–120°C, 30 min) to reduce reaction time.
  • Solvent optimization (e.g., DMF for polar intermediates) .

Q. What strategies enable regioselective functionalization of this compound for SAR studies?

Key strategies:

  • Position 7 : Bromination (NBS/CHCl₃) followed by Suzuki coupling for aryl/heteroaryl groups.
  • Position 2 : SNAr reactions with amines or thiols under basic conditions.
  • Position 5 : Lithiation at -78°C for electrophilic quenching (e.g., aldehydes, ketones). Computational modeling (DFT) predicts reactivity hotspots to guide substitutions .

Q. How can structural contradictions in PDE-5 inhibitory activity of novel analogs be resolved?

Discrepancies between in vitro potency (e.g., IC₅₀) and in vivo efficacy may arise from metabolic instability. Mitigation steps:

  • Metabolic profiling : Use liver microsomes to identify vulnerable sites (e.g., propyl groups).
  • Prodrug design : Mask labile groups (e.g., esterification of carbonyls).
  • Orthogonal assays : Compare results from fluorescence-based PDE-5 assays with SPR binding studies .

Q. What analytical challenges arise in characterizing novel vardenafil analogs, and how are they addressed?

Challenges include:

  • Isomer discrimination : Use chiral HPLC (e.g., Chiralpak AD-H column) for enantiomeric separation.
  • Low-abundance impurities : HRMS/MS with CID fragmentation to trace minor analogs.
  • Structural elucidation : Combine 2D NMR (COSY, HSQC) with X-ray crystallography for ambiguous cases .

Q. How can researchers design experiments to assess the antidepressant potential of imidazo-triazinone derivatives?

A tiered approach is recommended:

  • In vitro : 5-HT1A receptor binding assays (Kᵢ determination via radioligand displacement).
  • In vivo : Forced swim test (FST) and tail suspension test (TST) in rodents, with pharmacokinetic profiling (plasma/brain distribution).
  • Safety : CNS side-effect panels (e.g., rotarod for motor coordination) and hERG inhibition assays .

Data Interpretation & Contradiction Analysis

Q. How should researchers address conflicting reports on the cytotoxicity of imidazo-triazinone derivatives?

Discrepancies may stem from cell-line specificity or assay conditions. Solutions:

  • Standardize assays : Use identical cell lines (e.g., HepG2 for liver toxicity) and incubation times.
  • Mechanistic studies : Perform transcriptomics to identify pathways (e.g., apoptosis vs. necrosis).
  • Cross-validate : Compare MTT, ATP-lite, and clonogenic assays .

Q. What methodologies resolve contradictions in PDE-5 inhibitor adulterant detection?

Adulterants like propoxy-vardenafil require:

  • Non-targeted screening : UHPLC-QTOF-MS with molecular networking to flag novel analogs.
  • Spectral libraries : Expand reference databases using synthetic standards.
  • Quantitative NMR : Use ¹H-qNMR with maleic acid as an internal standard for purity disputes .

Tables

Table 1 : Key Synthetic Intermediates and Their Applications

IntermediateApplicationReference
7-Bromo derivativeSuzuki coupling for SAR expansion
2-Amino substitutedProdrug development
5-Methyl analogEnhanced metabolic stability

Table 2 : Analytical Techniques for Structural Confirmation

TechniqueUse CaseReference
HRMS/MSFragmentation pattern analysis
2D NMRRegiochemical assignment
XRPDPolymorph differentiation

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